molecular formula C8H7BrN4 B13325318 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine

2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B13325318
M. Wt: 239.07 g/mol
InChI Key: KGKLWARYCIVAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine (CAS Number: 1367904-98-0) is a high-purity brominated 1,2,3-triazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H7BrN4 and a molecular weight of 239.07, this compound serves as a versatile chemical building block . The 1,2,3-triazole core is a privileged scaffold in pharmaceutical development due to its hydrogen-bonding capability, metabolic stability, and role as a bioisostere for amide and other functional groups . The presence of the 3-bromophenyl substituent and the 4-amine group on the triazole ring makes this compound a valuable intermediate for further synthetic elaboration, particularly via metal-catalyzed cross-coupling reactions to introduce diverse pharmacophores . Research into structurally related 1,2,3-triazole analogs has demonstrated a wide spectrum of potential biological activities, underscoring the therapeutic relevance of this chemical class. These activities include investigation as anticancer agents , with some triazole-based compounds exhibiting promising activity against various cancer cell lines and functioning through mechanisms such as tubulin polymerization inhibition . Additional research areas explore their potential as α-glucosidase inhibitors for diabetes management , antifungal agents , and antibiofilm agents to combat microbial resistance . The 2H- regioisomer of the 1,2,3-triazole ring is also noted for its distinctive photophysical properties, which can be valuable in developing fluorescent probes and materials science . This product is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

2-(3-bromophenyl)triazol-4-amine

InChI

InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12)

InChI Key

KGKLWARYCIVAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2N=CC(=N2)N

Origin of Product

United States

The Significance of 1,2,3 Triazole Frameworks in Advanced Chemistry

The 1,2,3-triazole ring system is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. wisdomlib.orgchemijournal.com This structural motif has become a cornerstone in various areas of modern chemistry, largely due to its unique combination of chemical stability and synthetic accessibility. nih.govresearchgate.net The triazole ring is resistant to metabolic degradation, hydrolysis, oxidative, and reductive conditions, making it an ideal scaffold in the design of durable molecules. researchgate.net

A major catalyst for the widespread use of 1,2,3-triazoles was the advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". frontiersin.orgrsc.orgchemijournal.com This reaction provides a highly efficient, selective, and high-yielding pathway to 1,4-disubstituted 1,2,3-triazoles, revolutionizing drug discovery and materials science. chemijournal.comchemijournal.com

In medicinal chemistry, the 1,2,3-triazole moiety is considered a valuable pharmacophore and a versatile linker. nih.govresearchgate.net Its ability to form hydrogen bonds and dipole interactions allows it to bind effectively with various biological targets. nih.gov Consequently, compounds incorporating this framework have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory properties. frontiersin.orgnih.govnih.gov Beyond its role as a pharmacophore, the triazole ring is often used as a bioisostere, capable of mimicking other functional groups like amide or ester bonds to improve the pharmacokinetic profile of a drug candidate. researchgate.net

Structural Classification and Nomenclature of 2h 1,2,3 Triazoles

Triazoles are heterocyclic compounds with the molecular formula C₂H₃N₃. nih.govmdpi.com They exist as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole, distinguished by the relative positions of their three nitrogen atoms. frontiersin.orgnih.gov

The 1,2,3-triazole isomer further exhibits tautomerism, existing in two primary forms depending on the position of the single hydrogen atom on the ring nitrogens: 1H-1,2,3-triazole and 2H-1,2,3-triazole. nih.govijsr.net In aqueous solutions, the 2H tautomer is generally the major form. nih.govacs.org The 2H-1,2,3-triazole is a planar, aromatic molecule characterized by a five-membered ring with nitrogen atoms at positions 1, 2, and 3. acs.orgontosight.ai

In substituted triazoles, the nomenclature indicates which nitrogen atom of the triazole ring bears the substituent. For the compound , "2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine," the "2-" prefix specifies that the 3-bromophenyl group is attached to the nitrogen atom at the second position of the triazole ring. The "4-amine" indicates that an amino group (-NH₂) is attached to the carbon atom at the fourth position.

PropertyValue
Molecular Formula C₂H₃N₃
Molecular Weight 69.07 g/mol
Isomeric Forms 1,2,3-Triazole, 1,2,4-Triazole
1,2,3-Triazole Tautomers 1H-1,2,3-triazole, 2H-1,2,3-triazole

Academic Relevance of Halogenated and Aminated Triazole Compounds

The functionalization of the triazole core with various substituents is a key strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of the resulting compounds. mdpi.com The presence of both a halogen atom and an amino group on a triazole scaffold is of particular academic interest.

Halogen atoms, such as bromine, are often incorporated into drug candidates to enhance their potency. The introduction of a bromo-substituent can increase lipophilicity, potentially improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. mdpi.com Studies on various bromophenyl-triazole derivatives have explored their potential as anticancer and antibacterial agents. mdpi.comzsmu.edu.uanih.gov

The amino group is a versatile functional handle. Aminated triazoles serve as crucial building blocks for the synthesis of more complex molecules and fused heterocyclic systems. mdpi.com Furthermore, the amino group itself can be a key pharmacophoric element, acting as a hydrogen bond donor. Research into 4-amino-1,2,3-triazole derivatives has identified potent inhibitors for enzymes relevant to immuno-oncology, such as indoleamine 2,3-dioxygenase (IDO1). nih.gov The combination of a halogenated phenyl ring and an amino-triazole core creates a molecule with multiple points for potential biological interactions and further chemical modification.

Overview of the Research Scope for 2 3 Bromophenyl 2h 1,2,3 Triazol 4 Amine

Historical and Contemporary Approaches to 2H-1,2,3-Triazole Synthesis

The construction of the 2H-1,2,3-triazole ring system has evolved from classical thermal cycloadditions, which often yield isomeric mixtures, to highly regioselective modern catalytic methods.

Achieving regioselectivity in favor of the 2H-isomer is a central theme in triazole synthesis. A primary difficulty is that many synthetic approaches yield the N2-substituted product as a minor component alongside the N1-substituted regioisomer, necessitating challenging purification. researchgate.net

Several strategies have been developed to overcome this:

Post-modification of NH-1,2,3-triazoles: The direct alkylation or arylation of a pre-formed NH-1,2,3-triazole ring is a common approach. However, the triazole's three nitrogen atoms are all potential nucleophiles, leading to mixtures of N1 and N2 isomers. scielo.brresearchgate.net The outcome is highly dependent on the electrophile, solvent, base, and catalyst. scielo.br For instance, reacting 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K₂CO₃ in DMF has been shown to selectively produce the 2-substituted derivatives. organic-chemistry.org

Steric Directing Effects: The presence of bulky substituents at the C4 and C5 positions of the triazole ring can sterically hinder attack at the N1 and N3 positions, thereby directing incoming electrophiles to the N2 position. scielo.br

Cyclization of Hydrazones: Certain methods involve the cyclization of hydrazones, which can be limited to synthesizing 2-aryl-substituted 1,2,3-triazoles. researchgate.net A scalable process for synthesizing 2-aryl-1,2,3-triazoles relies on the cyclization of an activated dihydrazone, which forms the N-N bond intramolecularly. researchgate.net

Catalytic Systems: Specific catalyst systems can favor the formation of 2H-isomers. A cascade sequence involving a [3+2] cycloaddition, a 1,2-acyl migration, and hydrolysis using a CuI–prolinamide catalyst system in water produces 2H-1,2,3-triazoles. rsc.org

MethodDescriptionKey Features
Post-Modification Alkylation/arylation of a pre-formed NH-1,2,3-triazole ring.Can produce isomeric mixtures; selectivity depends on conditions. scielo.brresearchgate.net
Steric Hindrance Use of bulky C4/C5 substituents to direct substitution to N2.Effective for highly substituted triazoles. scielo.br
Dihydrazone Cyclization Construction of the triazole ring from an activated dihydrazone precursor.Provides a robust route to N2-aryl triazoles. researchgate.net
Specific Catalysis Use of tailored catalysts (e.g., CuI-prolinamide) to promote 2H-isomer formation.Can offer high regioselectivity through a specific reaction pathway. rsc.org

The standard CuAAC reaction, a cornerstone of click chemistry, famously yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. nih.govfrontiersin.orgacs.org However, variations of this methodology have been developed to access other isomers, including the N2-substituted products.

These routes often involve multi-component reactions or modified catalytic systems:

A three-component reaction of an alkyne, sodium azide (B81097), and formaldehyde, catalyzed by copper, can produce 2-hydroxymethyl-2H-1,2,3-triazoles. scispace.comfrontiersin.org

Bimetallic catalysis, such as a Pd(0)-Cu(I) system, can facilitate three-component coupling reactions of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide to form allyltriazoles, which can be precursors to 2H-triazoles. organic-chemistry.org

A copper-catalyzed annulation reaction between azirines and aryldiazonium salts provides a regiospecific method to access fully substituted N2-aryl-1,2,3-triazoles. organic-chemistry.org

Cascade reactions, as mentioned previously, can employ a copper catalyst not for a direct azide-alkyne cycloaddition in the classical sense, but as part of a more complex sequence that ultimately yields the 2H-isomer. rsc.org

To avoid potential metal contamination in final products, catalyst-free and organocatalytic methods have gained significant attention. springerprofessional.delookchem.com These approaches offer alternative mechanistic pathways to the triazole core.

Catalyst-Free Reactions: Benzyl bromides with an ortho-substituted α,β-unsaturated ketone moiety can serve as precursors for fused 1,2,3-triazoles through an intramolecular azide–alkene cascade reaction under catalyst-free conditions. rsc.org Additionally, a catalyst-free and regioselective N-arylation has been reported for the synthesis of N2-aryl-1,2,3-triazoles. organic-chemistry.org

Organocatalytic Routes: Organocatalysis can promote the Huisgen 1,3-dipolar cycloaddition by activating the reactants through different intermediates. springerprofessional.dersc.org A common strategy is the reaction between an azide and an enamine, which can be generated in situ from a ketone and an amine catalyst. lookchem.com This approach, a type of Dimroth reaction, provides regioselective access to functionalized 1,2,3-triazoles. researchgate.net

ApproachDescriptionExample
Catalyst-Free Thermal or intramolecular reactions that proceed without a catalyst.Intramolecular azide-alkene cascade reactions. rsc.org
Organocatalytic Use of small organic molecules (e.g., amines) as catalysts.Enamine-mediated cycloaddition of ketones with azides. springerprofessional.delookchem.com

Introduction of the 3-Bromophenyl Moiety

To synthesize the target compound, this compound, the 3-bromophenyl group must be incorporated. This can be achieved either by attaching the aryl group to a pre-existing triazole ring or by using a bromophenyl-containing precursor in the ring-forming reaction itself.

Post-synthetic modification allows for the introduction of the 3-bromophenyl group onto a pre-formed 1,2,3-triazole. This N-arylation is challenging due to the potential for reaction at multiple nitrogen sites. scielo.br

Methods include:

Catalyst-free N-arylation: A scalable protocol for the regioselective N-arylation of triazoles has been developed that proceeds without a catalyst, offering a direct route to N2-aryl-1,2,3-triazoles. organic-chemistry.org

Copper-Catalyzed Annulation: As noted, Cu-catalyzed reactions of azirines with aryldiazonium salts can directly install an aryl group at the N2 position. organic-chemistry.org Using a 3-bromophenyldiazonium salt in this reaction would directly yield the desired core structure.

Incorporating the 3-bromophenyl group from the outset is often a more direct and regioselective strategy. This involves using a starting material that already contains this moiety.

The most pertinent example is a scalable synthesis developed specifically for 2-(3-bromophenyl)-2H-1,2,3-triazole. researchgate.net This process avoids the common azide-alkyne cycloaddition routes and instead relies on the construction of the triazole heterocycle from an activated dihydrazone. The key precursor in this synthesis is 3-bromophenylhydrazine, which ensures the correct placement of the 3-bromophenyl group at the N2 position from the beginning of the sequence. This method was developed to overcome the poor regioselectivity of other approaches and to provide the pure N2-isomer on a large scale without chromatography. researchgate.net While this specific literature focuses on the parent compound without the 4-amino group, it provides the most robust documented route to the 2-(3-bromophenyl)-2H-1,2,3-triazole core.

Strategies for Introducing the 4-Amino Functional Group

The introduction of an amino group at the C4 position of a 2-aryl-2H-1,2,3-triazole ring is a critical step in the synthesis of the target compound. This can be achieved through several strategic approaches, including direct modification of the triazole ring or by using precursors that already contain the nitrogen functionality.

Direct amination of a pre-formed 2-(3-bromophenyl)-2H-1,2,3-triazole ring is a conceptually straightforward approach. However, direct C-H amination on electron-rich heterocyclic systems can be challenging and may require specific activation or specialized reagents. One potential, though less common, route could involve the nucleophilic aromatic substitution (SNAr) on a 4-halo-2-(3-bromophenyl)-2H-1,2,3-triazole derivative. In this scenario, a halogen atom at the 4-position would serve as a leaving group, which can be displaced by an amino group using ammonia (B1221849) or other aminating agents. The viability of this method is highly dependent on the reactivity of the C4 position of the triazole ring towards nucleophilic attack.

Another theoretical approach is the Hofmann rearrangement of a 2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxamide. This classical reaction converts a primary amide into a primary amine with one less carbon atom. However, the stability of the triazole ring under the often harsh conditions of the Hofmann rearrangement (strong base and bromine) would be a significant consideration.

A more versatile and commonly employed strategy involves the use of precursors that already contain an amine or a group that can be readily converted into an amine. These precursors are then cyclized to form the desired 4-amino triazole.

One such method is the Dimroth rearrangement . This rearrangement involves the isomerization of certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places. rsc.orgwikipedia.org A plausible synthetic route could start with the synthesis of a 1-aryl-5-amino-1,2,3-triazole, which can then rearrange to the more stable 4-amino-2-aryl-2H-1,2,3-triazole. The reaction is typically facilitated by heat or acid catalysis. rsc.orgwikipedia.org

Another powerful method is the Curtius rearrangement , which transforms a carboxylic acid into an isocyanate via an acyl azide intermediate. nih.govnih.govwikipedia.orgrsc.orgorganic-chemistry.org For the synthesis of this compound, one could envision starting with 2-(3-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid. This carboxylic acid can be converted to the corresponding acyl azide, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to yield the target primary amine. This method is known for its tolerance of a wide variety of functional groups and proceeds with retention of stereochemistry if applicable. nih.gov

Precursor-Based MethodKey IntermediateReagents and ConditionsProduct
Dimroth Rearrangement1-(Aryl)-5-amino-1,2,3-triazoleHeat or Acid (e.g., boiling pyridine)2-(Aryl)-4-amino-2H-1,2,3-triazole
Curtius Rearrangement2-(3-Bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid1. SOCl₂, 2. NaN₃, 3. Heat (in inert solvent), 4. H₂O/H⁺This compound

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency, yield, and environmental friendliness of triazole synthesis.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. pnrjournal.comnih.govjmrionline.com The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like triazoles. For instance, the cyclization reactions to form the triazole ring or the introduction of the amino group via precursor rearrangements can often be accelerated under microwave conditions. The selective heating of polar molecules by microwaves can lead to faster and more efficient chemical transformations compared to conventional heating methods. pnrjournal.comnih.gov

Reaction StepConventional HeatingMicrowave-Assisted
Triazole Ring FormationSeveral hoursMinutes
Rearrangement ReactionsHours to daysMinutes to hours
Overall YieldModerate to goodOften higher

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step, thereby avoiding the isolation of intermediate compounds. researchgate.netmdpi.com This approach offers significant advantages in terms of atom economy, reduced waste, and simplified experimental procedures. The synthesis of substituted 1,2,3-triazoles is well-suited for MCRs. For example, a three-component reaction involving an alkyne, an azide, and another component to introduce the amino functionality or a precursor could potentially be developed for the synthesis of the target compound. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of many such MCRs for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net While the synthesis of 2,4-disubstituted-2H-1,2,3-triazoles via MCRs is less common, innovative strategies continue to be developed. frontiersin.org

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of triazole synthesis, this can involve the use of environmentally benign solvents (e.g., water, ethanol), catalysts, and energy sources. Microwave-assisted synthesis, as mentioned above, is considered a green technique due to its energy efficiency. Furthermore, the development of catalyst-free reactions or the use of recyclable, non-toxic catalysts aligns with green chemistry principles. For instance, performing cycloaddition reactions in aqueous media or using biodegradable catalysts can significantly reduce the environmental impact of the synthesis. The principles of atom economy, central to multicomponent reactions, also contribute to the greenness of a synthetic route.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. For this compound, these calculations can elucidate its geometry, electronic structure, and vibrational spectra, offering a comprehensive theoretical characterization.

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational study of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The presence of the 3-bromophenyl group attached to the nitrogen at position 2 of the triazole ring introduces a degree of rotational freedom.

Conformational analysis reveals that the molecule is likely to be nearly planar, with a small dihedral angle between the triazole and the phenyl rings. In similar structures, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, the dihedral angle between the triazole and phenyl rings has been observed to be minimal, suggesting a preference for a planar conformation to maximize electronic conjugation. The optimized bond lengths and angles for the 2H-1,2,3-triazole ring are expected to be consistent with those determined for the parent compound through high-precision spectroscopic methods.

Predicted Bond Lengths (Å) for the 2H-1,2,3-Triazole Ring of this compound.
BondPredicted Length (Å)
N1-N21.30-1.35
N2-N31.30-1.35
N3-C41.35-1.40
C4-C51.38-1.42
C5-N11.35-1.40
C4-N(amine)1.35-1.40
Predicted Bond Angles (°) for the 2H-1,2,3-Triazole Ring of this compound.
AnglePredicted Angle (°)
N1-N2-N3110-115
N2-N3-C4105-110
N3-C4-C5108-112
C4-C5-N1108-112
C5-N1-N2105-110

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

Analysis of the electronic structure provides insights into the molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the triazole ring, while the LUMO is likely distributed over the bromophenyl ring and the triazole system. The presence of the electron-donating amino group and the electron-withdrawing bromophenyl group will influence the energies of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Predicted Electronic Properties of this compound.
PropertyPredicted Value
HOMO Energy-6.0 to -5.5 eV
LUMO Energy-1.5 to -1.0 eV
HOMO-LUMO Gap4.0 to 5.0 eV

Vibrational Spectra Prediction and Correlation with Experimental Data

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated using DFT. These predicted spectra can be used to assign vibrational modes to experimentally observed spectral bands. For this compound, characteristic vibrational frequencies would include N-H stretching of the amino group, C-N and N-N stretching within the triazole ring, and C-Br stretching of the bromophenyl group. Comparing the calculated and experimental spectra can help to confirm the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring and the amino group, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the phenyl ring, indicating electrophilic sites.

Chemical Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity Index, Chemical Hardness)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are valuable in predicting the reactivity of this compound in various chemical reactions.

Predicted Chemical Reactivity Descriptors for this compound.
DescriptorPredicted Value Range
Chemical Potential (μ)-3.75 to -3.25 eV
Chemical Hardness (η)2.0 to 2.5 eV
Electrophilicity Index (ω)2.0 to 3.0 eV

Tautomeric Equilibrium Studies of 2H-1,2,3-Triazole Systems

The 1,2,3-triazole ring can exist in different tautomeric forms. For a substituted 1,2,3-triazole, three tautomers are possible: 1H, 2H, and 3H. Computational studies have consistently shown that for the parent 1,2,3-triazole, the 2H-tautomer is the most stable in the gas phase. nih.gov This stability is attributed to favorable electronic arrangements.

For substituted 1,2,3-triazoles, the relative stability of the tautomers can be influenced by the electronic nature of the substituents. researchgate.net In the case of this compound, the specified structure is the 2H-tautomer. Theoretical calculations would confirm the stability of this tautomer relative to the 1H and 3H isomers. It is expected that the 2H-tautomer will be the most stable form for this compound as well, a finding that is consistent with studies on other C5-substituted 1,2,3-triazoles. researchgate.net The energy difference between the tautomers can be calculated to determine their equilibrium populations. In aqueous solutions, the tautomeric equilibrium can shift, but the 2H-tautomer often remains predominant.

Relative Stability of 1H- and 2H-Tautomers in Gas Phase

The 1,2,3-triazole ring system is characterized by prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring. For substituted 4-aminotriazoles, this typically involves equilibrium between 1H- and 2H-tautomers.

Computational studies on the parent 1,2,3-triazole and its derivatives have consistently shown that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. nih.govnih.gov Millimeter-wave spectroscopy studies combined with high-level coupled-cluster computations on the unsubstituted 1,2,3-triazole estimated the 2H tautomer to be more stable by approximately 3.5–4.5 kcal/mol in the gas phase. nih.gov This enhanced stability of the 2H form is often attributed to greater aromatic stabilization and favorable electronic distribution within the heterocyclic ring. nih.gov

For this compound, the specific tautomer is the 2H form. Its corresponding 1H tautomer would be 1-(3-Bromophenyl)-1H-1,2,3-triazol-4-amine. Based on general principles established for this class of compounds, it is predicted that the 2H tautomer would be the more stable form in the gas phase. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to precisely quantify this energy difference, which is crucial for understanding the intrinsic properties of the molecule absent external influences. nih.govresearchgate.net

Table 1: Predicted Relative Stability of Tautomers in Gas Phase

Tautomer FormPredicted Relative StabilityRationale
2H-Tautomer More StableHigher aromatic stabilization, favorable electronic configuration. nih.gov
1H-Tautomer Less StableLower relative stability compared to the 2H form. nih.gov

Influence of Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium of triazoles can be significantly influenced by the surrounding environment, particularly the solvent. nih.govnih.gov While the 2H-tautomer is typically favored in the gas phase, this preference can be altered or even reversed in solution. Polar solvents can preferentially stabilize the tautomer with the larger dipole moment. nih.gov

For the 1,2,3-triazole system, the 1H-tautomer possesses a significantly larger dipole moment compared to the nearly nonpolar 2H-tautomer. nih.gov Consequently, polar solvents are expected to stabilize the 1H form through dipole-dipole interactions, shifting the equilibrium towards this tautomer. nih.gov In contrast, nonpolar solvents would have a lesser effect, and the equilibrium would more closely resemble that of the gas phase, favoring the 2H-tautomer.

Theoretical investigations model these environmental effects using methodologies like the Polarizable Continuum Model (PCM), which simulates the bulk solvent as a continuous dielectric medium. tandfonline.comresearchgate.netsid.ir Such studies on related amine-substituted heterocycles confirm that solvent polarity can dramatically influence the tautomerization process. nih.govmdpi.com For this compound, it is anticipated that increasing solvent polarity would decrease its relative population in favor of its 1H counterpart.

Table 2: Predicted Influence of Solvent Polarity on Tautomeric Equilibrium

Solvent TypeDielectric ConstantExpected Predominant TautomerReason
Nonpolar (e.g., Toluene)Low2H-Tautomer Equilibrium resembles the gas phase; minimal stabilization of the polar 1H form. nih.gov
Polar Aprotic (e.g., DMSO)High1H-Tautomer Strong stabilization of the more polar 1H tautomer. nih.gov
Polar Protic (e.g., Water)Very High1H-Tautomer Significant stabilization of the 1H tautomer via dipole-dipole interactions and hydrogen bonding. nih.gov

Proton Transfer Pathways and Mechanisms

Proton transfer (PT) is the fundamental process underlying tautomerization. The mechanism of this transfer dictates the kinetics of the equilibrium. For triazole systems, a direct intramolecular proton shift often involves a high-energy transition state, making it a disfavored pathway. nih.gov

Computational studies suggest that proton transfer is more likely to proceed through intermolecular or solvent-assisted pathways. researchgate.net In concentrated solutions or the solid state, triazole molecules can form hydrogen-bonded dimers, facilitating a lower-energy double proton transfer (DPT) mechanism. researchgate.net In protic solvents, solvent molecules can act as a bridge, creating a shuttle mechanism that significantly lowers the activation energy barrier for the transfer. mdpi.com

First-principles molecular dynamics (MD) simulations are a key tool for elucidating these complex mechanisms. rsc.org These simulations can model the explicit interactions between the solute and solvent molecules, revealing the specific pathways of proton transport, which may involve both the physical movement of protonated molecules (vehicular motion) and the sequential hopping of protons along a hydrogen-bond network (structural diffusion). rsc.orgresearchgate.net For this compound in solution, it is hypothesized that proton transfer to form the 1H-tautomer would be facilitated by such solvent-mediated mechanisms.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for exploring the dynamic behavior of molecules and their interactions with their environment, including other molecules like proteins.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. tandfonline.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes, solvent interactions, and thermodynamic properties over time. frontiersin.org

For triazole derivatives, MD simulations have been used to predict total energies in a vacuum and in solution, calculate interaction energies, and evaluate stable molecular conformations. tandfonline.comnih.gov These simulations can show how a molecule like this compound behaves in different environments, such as an aqueous solution or a lipid bilayer. researchgate.net Key parameters that can be extracted from MD simulations include the analysis of dihedral angles to describe molecular shape, the study of hydrogen bonding networks with solvent molecules, and the calculation of interaction energies that govern molecular associations. tandfonline.com These simulations are crucial for bridging the gap between a static molecular structure and its dynamic function in a realistic environment.

Ligand-Protein Interaction Analysis (e.g., Molecular Docking as a Scaffold)

The 1,2,3-triazole ring is a highly valued scaffold in medicinal chemistry and drug design. mdpi.comnih.gov Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent core for designing ligands that can bind to biological targets like proteins and enzymes. mdpi.com The this compound structure contains several key features for molecular recognition: the triazole ring itself, an amino group that can act as a hydrogen bond donor and acceptor, and a bromophenyl group that can engage in hydrophobic and halogen bonding interactions.

Molecular docking is a computational technique widely used to predict how a ligand binds to a protein's active or allosteric site. nih.govnih.govuobaghdad.edu.iq This method places the ligand into the binding pocket in various orientations and conformations and scores them based on the predicted binding affinity. nih.gov For a scaffold like this compound, docking studies can elucidate its potential binding mode with a given protein target. The analysis focuses on identifying key interactions between the ligand and the protein's amino acid residues, which are essential for stable binding. biorxiv.org Understanding these ligand-protein interactions at an atomic level is fundamental for structure-based drug design and for optimizing the scaffold to improve binding affinity and selectivity. mdpi.com

Table 3: Potential Ligand-Protein Interactions for the this compound Scaffold

Functional Group on ScaffoldPotential Interaction TypeInteracting Protein Residue Examples
Amino (-NH₂) GroupHydrogen Bond (Donor/Acceptor)Aspartic Acid, Glutamic Acid, Serine, Threonine
Triazole Ring NitrogensHydrogen Bond (Acceptor), π-π StackingArginine, Lysine, Histidine, Phenylalanine, Tyrosine
Bromophenyl GroupHydrophobic Interactions, Halogen Bonding, π-π StackingLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan

Reactivity and Derivatization Studies of 2 3 Bromophenyl 2h 1,2,3 Triazol 4 Amine

Functionalization of the Amino Group at Position 4

The primary amino group at the C4 position of the triazole ring is a key site for a variety of functionalization reactions, including acylations, alkylations, arylations, and condensations. These reactions allow for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the parent molecule.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the 4-amino group facilitates its reaction with various electrophilic reagents. Acylation, for instance, can be readily achieved using acylating agents such as acid chlorides or anhydrides. While specific studies on the acylation of 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine are not extensively documented, the reactivity of analogous compounds provides valuable insights. For example, (5-amino-2-phenyl-2H-1,2,3-triazol-4-yl)phenylmethanone has been shown to react with a mixture of acetic anhydride (B1165640) and cyanoacetic acid under microwave irradiation to yield the corresponding N-cyanoacetamide derivative in high yield. mdpi.com This suggests that this compound would similarly undergo acylation under appropriate conditions.

Alkylation and arylation of the amino group, typically carried out with alkyl or aryl halides, would introduce further diversity. While direct experimental data for the title compound is limited, the general principles of amine chemistry suggest that these reactions are feasible. The conditions for such reactions would likely require a base to deprotonate the amino group, enhancing its nucleophilicity. The choice of base and solvent would be critical to control the extent of substitution and avoid potential side reactions.

Condensation Reactions

The condensation of the 4-amino group with carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases (imines). This is a well-established reaction for primary amines and serves as a versatile method for introducing a wide variety of substituents. Studies on related 4-amino-1,2,4-triazoles have demonstrated the facile formation of Schiff bases upon reaction with various aromatic aldehydes, often under reflux in a suitable solvent like methanol (B129727) or ethanol. mdpi.com It is anticipated that this compound would react in a similar manner with aldehydes and ketones to furnish the corresponding imine derivatives. The general reaction scheme for the formation of a Schiff base from an aminotriazole and a substituted benzaldehyde (B42025) is depicted below.

Scheme 1: General Synthesis of Schiff Bases from 4-Aminotriazoles
[Image of a chemical reaction showing a 4-aminotriazole reacting with a substituted benzaldehyde to form a Schiff base with the elimination of water.]

The reaction conditions and the nature of the carbonyl compound would influence the yield and stability of the resulting Schiff base. For instance, the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes has been shown to yield stable hemiaminals or the corresponding Schiff bases depending on the reaction conditions and the electronic nature of the substituents on the benzaldehyde. mdpi.com

Chemical Transformations Involving the Triazole Ring

The 1,2,3-triazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents attached to it. Transformations can involve substitution reactions on the ring carbons or, under certain conditions, ring-opening and rearrangement pathways.

Electrophilic and Nucleophilic Substitutions on the Triazole Heterocycle

The 1,2,3-triazole ring is generally considered to be electron-rich and can potentially undergo electrophilic substitution. However, the presence of the electron-withdrawing 2-phenyl group and the amino group at C4 will influence the regioselectivity of such reactions. Nitration of 2-phenyl-2H-1,2,3-triazole has been reported to occur on the phenyl ring rather than the triazole ring, suggesting that the phenyl ring is more activated towards electrophilic attack. researchgate.net

Ring-Opening and Rearrangement Pathways

The 1,2,3-triazole ring is generally stable but can undergo ring-opening under forcing conditions such as high temperatures. nih.gov A more common and synthetically useful transformation is the Dimroth rearrangement, which is characteristic of certain substituted 1,2,3-triazoles. This rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom. For 1,2,3-triazoles bearing an amino group at position 5 (or 4 in this case), the rearrangement can occur, leading to an isomeric triazole. wikipedia.orgrsc.org The Dimroth rearrangement typically proceeds through a ring-opening to a diazo intermediate, followed by rotation and ring-closure. The propensity for this rearrangement in this compound would depend on the specific reaction conditions, such as temperature and pH.

Reactions at the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse aryl, vinyl, and amino substituents.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. The Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base, would enable the formation of a biaryl linkage. The general conditions for Suzuki coupling of aryl bromides are well-established and have been applied to various bromophenyl-triazole systems. mdpi.com

The Heck reaction, another palladium-catalyzed process, would allow for the coupling of the bromophenyl group with an alkene, leading to the formation of a substituted styrenyl-triazole derivative. wikipedia.org The Buchwald-Hartwig amination provides a route to introduce a new amino group at the position of the bromine atom by coupling with an amine in the presence of a palladium catalyst. wikipedia.org These reactions are summarized in the table below, illustrating the potential for diversification of the bromophenyl moiety.

ReactionCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-Miyaura CouplingAr-B(OH)2Pd catalyst, BaseBiaryl-substituted triazole
Heck ReactionAlkenePd catalyst, BaseAlkenyl-substituted triazole
Buchwald-Hartwig AminationAmine (R-NH2)Pd catalyst, BaseAmino-substituted biaryl triazole

The successful implementation of these cross-coupling reactions would depend on the choice of catalyst, ligands, base, and solvent, as well as the specific coupling partners employed.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The bromo-substituent on the phenyl ring of this compound serves as a key handle for such transformations.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgnih.gov For the target compound, the carbon-bromine bond on the phenyl ring could undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. libretexts.org Subsequent transmetalation with a boronic acid or boronic ester, followed by reductive elimination, would yield a biaryl product. However, specific studies detailing the Suzuki-Miyaura coupling of this compound with various boronic acids, including optimized reaction conditions (catalyst, ligand, base, solvent) and product yields, are not available in the reviewed literature.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org In the context of derivatizing the title compound, the bromophenyl moiety could react with various primary or secondary amines under Buchwald-Hartwig conditions to form new C-N bonds. libretexts.orgbeilstein-journals.org This would replace the bromine atom with a substituted amino group. Conversely, the primary amino group on the triazole ring could potentially act as the nucleophile, coupling with other aryl halides. Despite the high utility of this reaction, specific literature detailing the application of Buchwald-Hartwig amination to this compound, including data on catalyst systems and substrate scope, could not be located.

Other Metal-Catalyzed Functionalizations

Beyond palladium, other transition metals like copper and iron are known to catalyze a range of functionalization reactions on heterocyclic and aromatic compounds. rsc.orgnih.gov For instance, copper-catalyzed C-H amination has been reported for 2-aryl-1,2,3-triazole N-oxides. rsc.org Ruthenium and rhodium have been employed for C-H activation directed by the triazole ring itself, though this typically occurs on an adjacent aromatic ring rather than the one attached to the N2 position. researchgate.net

The this compound scaffold presents several sites for potential metal-catalyzed functionalization, including the C-Br bond, C-H bonds on the phenyl ring, and the C-H bond at the 5-position of the triazole ring. rsc.orgnih.gov However, detailed research findings and data tables for such functionalizations specifically on this compound are not present in the available scientific literature.

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov This reaction typically requires the aromatic ring to be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

In this compound, the bromo-substituent is the leaving group. The 2H-1,2,3-triazol-4-amine group, attached at the meta position, would need to exert a sufficient electron-withdrawing effect to facilitate a classical SNAr reaction. While triazole rings can be electron-withdrawing, the lack of ortho or para activation relative to the bromine atom makes traditional SNAr reactions challenging under standard conditions. No specific studies or data were found that document successful nucleophilic aromatic substitution reactions on the brominated phenyl ring of this particular compound.

Advanced Applications and Future Research Directions As a Chemical Scaffold

Design and Synthesis of Novel Chemical Entities Based on the 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine Core

The this compound core is a rich platform for generating novel molecular architectures. The primary amino group at the C4 position of the triazole ring and the bromine atom on the phenyl ring serve as key functional handles for derivatization.

The amino group can act as a nucleophile or be transformed into other functional groups, enabling the synthesis of a wide array of derivatives. For instance, it can undergo acylation with various acyl chlorides or react with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. These reactions allow for the introduction of diverse substituents, including those containing other heterocyclic rings, amino acid fragments, or long aliphatic chains, thereby modulating the molecule's physicochemical properties. researchgate.net

Simultaneously, the 3-bromophenyl moiety is a classic substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a position electronically distinct from the triazole's functional center. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups, respectively. This capability is crucial for constructing extended π-conjugated systems or for linking the triazole scaffold to other pharmacophores or functional units.

The combination of these two reactive sites allows for a modular and divergent synthetic approach. One can selectively functionalize the amino group first, followed by a cross-coupling reaction on the bromophenyl ring, or vice versa. This strategic flexibility enables the systematic construction of compound libraries for screening in various applications.

Below is a table summarizing potential synthetic transformations for creating novel entities from the core scaffold.

Reactive Site Reaction Type Reagents/Conditions Resulting Structure Potential Application
4-Amino GroupAcylationAcyl chlorides, AnhydridesAmide derivativesBioactive molecules
4-Amino GroupSchiff Base FormationAldehydes, KetonesImine derivativesSynthetic intermediates
4-Amino GroupReductive AminationAldehyde/Ketone, NaBH₄Secondary amine derivativesMedicinal chemistry scaffolds
3-Bromophenyl GroupSuzuki CouplingArylboronic acid, Pd catalystBi-aryl derivativesOrganic electronics, Ligands
3-Bromophenyl GroupSonogashira CouplingTerminal alkyne, Pd/Cu catalystAryl-alkyne derivativesFunctional materials, Probes
3-Bromophenyl GroupBuchwald-Hartwig AminationAmine, Pd catalystDi-aryl amine derivativesHole-transport materials

Exploration in Material Science for Functional Organic Materials

The 1,2,3-triazole ring is a valuable component in the design of functional organic materials due to its chemical stability, high dipole moment, and ability to engage in hydrogen bonding. tandfonline.comnih.gov The this compound scaffold is a promising building block for materials with applications in organic electronics and polymer science. ontosight.aitandfonline.com

The 2H-1,2,3-triazole moiety, particularly when part of a larger conjugated system, can contribute to the electron-transporting and hole-blocking properties required for Organic Light-Emitting Devices (OLEDs). researchgate.net The donor-acceptor character of the scaffold can be finely tuned through modification. The electron-rich amino group acts as a donor, while the triazole ring can function as an acceptor. Further functionalization of the bromophenyl ring with electron-withdrawing or -donating groups via cross-coupling reactions allows for precise control over the electronic properties and energy levels of the resulting molecule.

Furthermore, the scaffold can be incorporated into polymeric structures. researchgate.nettandfonline.com The amino and bromo functionalities serve as reactive sites for polymerization reactions. For example, the amino group can be used to form polyamides or polyimides, while the bromo group allows for incorporation into polymers via Suzuki or Heck polycondensation. The resulting poly-triazoles can exhibit high thermal stability and unique photophysical properties, making them candidates for applications such as proton exchange membranes or specialized coatings. tandfonline.com The ability of the triazole ring to coordinate with metal ions also opens possibilities for creating functional metallopolymers or sensors.

Role as a Privileged Scaffold in Heterocyclic Synthesis

In synthetic chemistry, a "privileged scaffold" is a molecular framework that can be derivatized to bind to a variety of biological targets. The 1,2,3-triazol-4-amine structure is recognized as such a scaffold, serving as a versatile building block for the synthesis of more complex, fused heterocyclic systems. nih.gov These fused systems are of great interest in medicinal chemistry due to their diverse pharmacological activities.

The 4-amino-1,2,3-triazole unit can be viewed as a cyclic amidine or enamine analogue, making it highly reactive toward electrophilic reagents and suitable for cyclocondensation reactions. acs.org By reacting with 1,3-dielectrophiles, such as β-dicarbonyl compounds or α,β-unsaturated ketones, the scaffold can be used to construct triazolo-annulated six-membered rings. This strategy provides a direct route to important heterocyclic families, including:

Triazolo[4,5-b]pyridines : Synthesized through condensation with methylene-active compounds. tandfonline.comacs.org

Triazolo[4,5-d]pyrimidines : Formed by reacting with derivatives of carboxylic acids or related compounds. acs.org

These annulated heterocycles are found in molecules with a wide range of biological activities, from antiviral to anticancer agents. The ability to readily access these complex structures from the relatively simple this compound core underscores its importance as a strategic starting material in drug discovery programs. tandfonline.comacs.org

Interdisciplinary Research Opportunities

The multifaceted nature of the this compound scaffold creates numerous opportunities for interdisciplinary research. The convergence of synthetic chemistry, computational science, material science, and chemical biology can unlock its full potential.

Computational Chemistry and Synthetic Design: Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular docking, can be employed to predict the electronic properties, reactivity, and biological interactions of novel derivatives before their synthesis. nih.gov This computational-first approach can guide synthetic efforts, prioritizing molecules with the highest predicted performance as functional materials or the best binding affinity for a specific biological target. This synergy accelerates the discovery cycle and reduces resource expenditure.

Medicinal Chemistry and Natural Products: There is a growing trend of incorporating stable, synthetic heterocycles like the triazole ring into natural product structures to enhance their pharmacological properties, such as stability, solubility, or target affinity. nih.gov The this compound scaffold could be conjugated to various natural products, creating hybrid molecules with potentially novel or improved therapeutic activities.

Materials Science and Device Engineering: The development of new organic electronic materials based on this scaffold requires close collaboration between synthetic chemists and materials scientists. Chemists can design and synthesize a library of derivatives with systematically varied electronic properties, while materials scientists can fabricate and test these compounds in devices like OLEDs or organic field-effect transistors (OFETs). This iterative cycle of design, synthesis, and testing is crucial for optimizing material performance and developing next-generation organic electronics.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation. For example, reacting 3-bromophenyl azide with propargylamine under Cu(I) catalysis yields the target compound. Alternatively, hydrazine derivatives can be condensed with carbonyl-containing precursors to form the triazole core, followed by bromophenyl substitution . Purification typically involves column chromatography (silica gel, chloroform/methanol gradients) and recrystallization from acetonitrile or ethanol .

Q. How can the purity and structure of this compound be confirmed using spectroscopic methods?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the triazole ring (δ ~7.5-8.5 ppm for aromatic protons) and the bromophenyl group (distinct splitting patterns). The amine proton typically appears as a broad singlet near δ 5.5 ppm .
  • IR Spectroscopy : Stretching vibrations for the amine group (N-H, ~3300 cm1^{-1}) and triazole ring (C=N, ~1600 cm1^{-1}) are key identifiers .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 254.03 for C8_8H7_7BrN4_4) .

Q. What are the preliminary steps to evaluate the biological activity of this compound in antimicrobial assays?

  • In vitro susceptibility testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity assays : Assess viability of mammalian cell lines (e.g., HEK293) via MTT or resazurin assays to identify selectivity indices .

Advanced Questions

Q. How can X-ray crystallography with SHELXL be applied to determine the crystal structure of this compound?

  • Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 100 K.
  • Structure solution : Employ direct methods in SHELXS for phase determination, followed by full-matrix least-squares refinement in SHELXL. Anisotropic displacement parameters are refined for non-hydrogen atoms .
  • Validation : Analyze residual electron density (< 0.5 eÅ3^{-3}) and R-factor convergence (R1 < 5%). Mercury software can visualize hydrogen-bonding networks and packing motifs .

Q. What strategies are effective in modifying the triazole ring to enhance the compound's pharmacokinetic properties?

  • Derivatization : Introduce substituents at the N1 or C4 positions to modulate lipophilicity. For example:
  • N1-Alkylation : React with alkyl halides to improve membrane permeability .
  • C4-Functionalization : Couple with sulfonamides or acyl groups via nucleophilic substitution to enhance target affinity .
    • Salt formation : Prepare hydrochloride salts to increase aqueous solubility (e.g., using HCl in diethyl ether) .

Q. How do computational methods aid in predicting the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., E. coli dihydrofolate reductase). The bromophenyl group may occupy hydrophobic pockets, while the triazole amine forms hydrogen bonds .
  • QSAR modeling : Develop regression models correlating substituent electronegativity (Hammett σ constants) with antimicrobial activity (pMIC values) .
  • ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ~60 Å2^2) and blood-brain barrier exclusion (AlogP > 2.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.